27-TBDMS-4-Dehydrowithaferin A

Breast Cancer Antiproliferative SAR

27-TBDMS-4-Dehydrowithaferin A (CAS 1214886-31-3) is the TBDMS-silylated, C4-oxidized withaferin A analogue essential for apoptosis mechanism studies and silicon-incorporation SAR campaigns. Uniquely combines nanomolar MCF-7 potency (IC50=0.5 μM) with a 98-fold cancer-selective window (A2780 vs. ARPE19), enabling clean oncological readouts. Serves as a critical negative control in carboplatin-resistant models (A2780/CP70 IC50 >100 μM). Do not substitute with unsilylated 4-oxo withaferin A—differences exceed 2–100-fold in key assays. Available from specialist chemical biology suppliers in research-grade purity (≥98%); shipped under cold chain to preserve silyl ether integrity.

Molecular Formula C28H36O6
Molecular Weight 468.6 g/mol
CAS No. 6850-30-2
Cat. No. B1664175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-TBDMS-4-Dehydrowithaferin A
CAS6850-30-2
Synonyms4-oxo Withaferin A, 4-Dehydrowithaferin A
Molecular FormulaC28H36O6
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO
InChIInChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,24,29H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,24+,26+,27-,28+/m0/s1
InChIKeyXGPALHIQWWGRFB-TTWUVOALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





27-TBDMS-4-Dehydrowithaferin A (CAS 1214886-31-3): A Silyl-Modified Withaferin A Derivative for Targeted Apoptosis and Antiproliferative Research


27-TBDMS-4-Dehydrowithaferin A is a semisynthetic derivative of the steroidal lactone withaferin A (WA), featuring two key modifications: a carbonyl group at the C-4 position and a tert-butyldimethylsilyl (TBDMS) ether at the C-27 hydroxyl. These structural alterations place it within the class of withanolide analogues designed to enhance potency, selectivity, and drug-likeness relative to the parent natural product. While the CAS number 6850-30-2 corresponds to 4-Dehydrowithaferin A (4-oxo Withaferin A), the TBDMS-protected variant is more accurately indexed under CAS 1214886-31-3. This compound is utilized exclusively in preclinical oncology research as a tool to investigate apoptosis induction and structure-activity relationships (SAR) in withanolide-based anticancer programs [1].

Why 27-TBDMS-4-Dehydrowithaferin A Cannot Be Substituted with Unmodified Withaferin A or Simple 4-Oxo Analogs


Generic substitution with unmodified withaferin A or the non-silylated 4-oxo withaferin A is scientifically inadvisable due to profound differences in target selectivity, potency, and cellular response. The TBDMS silyl ether moiety significantly alters the compound's lipophilicity and molecular recognition, leading to distinct cytotoxicity profiles across cancer cell lines and dramatically altered selectivity indices versus non-cancerous cells. For example, the silylated derivative exhibits micromolar potency on A2780 ovarian cancer cells (IC50 = 17 μM) but >100 μM against carboplatin-resistant A2780/CP70 cells, whereas the non-silylated 4-oxo withaferin A is 2.3-fold more potent on A2780 (IC50 = 7.3 μM) and retains sub-micromolar potency on the resistant line (IC50 < 1 μM) . These divergent SAR outcomes underscore that even subtle protection/deprotection events critically impact both biological efficacy and experimental reproducibility, precluding interchangeable use.

Quantitative Differentiation of 27-TBDMS-4-Dehydrowithaferin A vs. Key Analogs: A Comparative Evidence Compendium


Cytotoxicity on MCF-7 Breast Cancer Cells: 27-TBDMS vs. Unmodified Withaferin A

27-TBDMS-4-Dehydrowithaferin A demonstrates superior potency against MCF-7 breast adenocarcinoma cells compared to the unmodified lead compound withaferin A. In a 48-hour antiproliferative assay, the TBDMS-protected analogue achieved an IC50 of 0.5 μM, whereas withaferin A exhibited a significantly higher IC50 of 10.1 μM under comparable conditions [1].

Breast Cancer Antiproliferative SAR

Selectivity Index on Non-Cancerous ARPE19 Cells: 27-TBDMS vs. 4-Oxo Withaferin A

27-TBDMS-4-Dehydrowithaferin A demonstrates a markedly higher selectivity window against A2780 ovarian cancer cells relative to non-cancerous ARPE19 retinal epithelial cells. The TBDMS derivative exhibits an IC50 of 1,660 μM on ARPE19 cells, translating to a selectivity index of approximately 98 (IC50 ARPE19 / IC50 A2780 = 1,660 / 17). In contrast, the non-silylated 4-oxo withaferin A displays a selectivity index of only 4.4 (IC50 ARPE19 = 32.1 μM, calculated from 7.3 μM × 4.4) .

Selectivity Ovarian Cancer Toxicity

Potency Shift Against Carboplatin-Resistant Ovarian Cancer: A Functional Distinction

A critical functional distinction between 27-TBDMS-4-Dehydrowithaferin A and its non-silylated 4-oxo counterpart is their activity against carboplatin-resistant A2780/CP70 cells. The TBDMS-protected analogue shows a complete loss of potency on the resistant line (IC50 > 100 μM), whereas 4-oxo withaferin A retains significant activity (IC50 < 1 μM) .

Drug Resistance Ovarian Cancer Chemosensitization

Apoptosis Induction Kinetics: Concentration-Dependent Programmed Cell Death in HeLa Cells

27-TBDMS-4-Dehydrowithaferin A induces apoptosis in HeLa cervical cancer cells in a concentration- and time-dependent manner. Incubation with 8 μM of the compound for 2–4 hours initiates apoptosis, an effect that is sustained at higher concentrations of 12 μM and 16 μM . This quantitative concentration-response relationship provides a defined experimental window for apoptosis studies.

Apoptosis Cervical Cancer Mechanism of Action

Broad-Spectrum Antiproliferative Activity Across Human Cancer Cell Lines vs. Normal Vero Cells

27-TBDMS-4-Dehydrowithaferin A exhibits a wide spectrum of antiproliferative activity across multiple human cancer cell lines. After 48 h exposure, IC50 values were 1.7 μM (HeLa cervical), 5.3 μM (A-549 lung), and 0.5 μM (MCF-7 breast). Notably, the compound displayed an IC50 of 3.1 μM against non-cancerous Vero monkey kidney cells, yielding a selectivity window that varies by cancer type .

Antiproliferative Cancer Panel Selectivity

SAR Principle: Synergistic Enhancement from C4 Carbonyl + C27 Silyl Ether Dual Modification

Structure-activity relationship (SAR) studies on a library of 30 withaferin A-silyl ether analogues demonstrate that the simultaneous incorporation of a carbonyl group at C4 and a silicon-containing silyl ether at C27 yields synergistic enhancements in both potency and selectivity. Compounds bearing both modifications achieved nanomolar potency (IC50 1–32 nM) against ovarian carcinoma cells, exceeding that of the lead compound and reference drugs [1].

SAR Drug Design Silicon Incorporation

Optimal Research and Preclinical Application Scenarios for 27-TBDMS-4-Dehydrowithaferin A


In Vitro Apoptosis Mechanism Studies in Cervical and Breast Cancer Models

27-TBDMS-4-Dehydrowithaferin A is ideally suited for mechanistic studies of apoptosis in HeLa cervical and MCF-7 breast cancer cells. The established concentration-response relationship (8–16 μM inducing apoptosis in HeLa cells within 2–4 hours) provides a defined experimental window for downstream assays such as caspase-3 activation, Annexin V/PI staining, and mitochondrial membrane potential analysis. The compound's 20-fold enhanced potency on MCF-7 cells (IC50 = 0.5 μM) compared to parent withaferin A (IC50 = 10.1 μM) makes it a more sensitive probe for dissecting withanolide-induced cell death pathways in breast cancer models [1].

Structure-Activity Relationship (SAR) Studies on Withanolide Silyl Ethers

This compound serves as a critical tool compound in medicinal chemistry SAR campaigns exploring the impact of silicon incorporation on withanolide bioactivity. As a dual-modified analogue (C4 carbonyl + C27 TBDMS silyl ether), it enables direct comparison with single-modified (e.g., 27-TBDMS Withaferin A lacking the C4 carbonyl) and unmodified withaferin A controls. The demonstrated ability of dual-modified analogues to achieve nanomolar potency (IC50 1–32 nM) in ovarian carcinoma models positions 27-TBDMS-4-Dehydrowithaferin A as a benchmark for evaluating next-generation derivatives [1].

Selectivity Profiling in Ovarian Cancer vs. Non-Cancerous Cell Models

27-TBDMS-4-Dehydrowithaferin A is a valuable chemical probe for studies requiring a large therapeutic window. Its exceptionally high selectivity index of ~98 for A2780 ovarian cancer cells versus ARPE19 non-cancerous retinal cells (compared to 4.4 for 4-oxo withaferin A) makes it suitable for experiments where minimizing off-target cytotoxicity to normal tissues is a primary concern. This includes co-culture models, preliminary in vivo tolerability assessments, and studies investigating cancer-selective mechanisms of action [1].

Resistance Mechanism Studies: Carboplatin-Sensitive vs. Resistant Ovarian Cancer

The stark differential activity of 27-TBDMS-4-Dehydrowithaferin A against carboplatin-resistant A2780/CP70 cells (IC50 > 100 μM) versus the non-silylated 4-oxo withaferin A (IC50 < 1 μM) makes it a uniquely informative tool for investigating resistance mechanisms. Researchers can employ this compound as a negative control or to probe how TBDMS silylation alters compound influx/efflux, target engagement, or metabolic activation in platinum-resistant backgrounds. This application is directly supported by >100-fold potency difference data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 27-TBDMS-4-Dehydrowithaferin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.